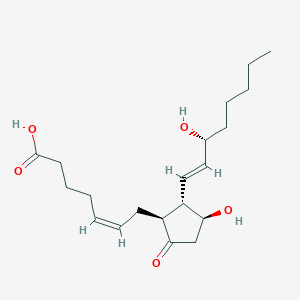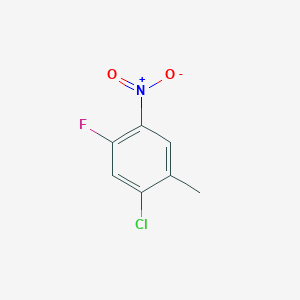
2-クロロ-4-フルオロ-5-ニトロトルエン
概要
説明
2-Chloro-4-fluoro-5-nitrotoluene is an organic compound with the molecular formula C7H5ClFNO2. It is a derivative of toluene, where the methyl group is substituted with chlorine, fluorine, and nitro groups. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
科学的研究の応用
2-Chloro-4-fluoro-5-nitrotoluene is utilized in various scientific research fields :
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of biochemical assays and probes.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, including potential drugs for cancer and infectious diseases.
Industry: In the production of agrochemicals and specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-4-fluoro-5-nitrotoluene typically involves the nitration of 2-Chloro-4-fluorotoluene. The process includes the following steps :
Chlorination: 2-Chloro-4-fluorotoluene is chlorinated under the irradiation of high-pressure ultraviolet lamp light.
Hydrolysis: The chlorinated product is hydrolyzed in the presence of a catalyst.
Nitration: The hydrolyzed product undergoes nitration using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-4-fluoro-5-nitrotoluene follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques .
化学反応の分析
Types of Reactions
2-Chloro-4-fluoro-5-nitrotoluene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Amines: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the methyl group.
Substituted Derivatives: From nucleophilic substitution reactions.
作用機序
The mechanism of action of 2-Chloro-4-fluoro-5-nitrotoluene depends on its application. In pharmaceutical synthesis, it acts as a building block, participating in various chemical reactions to form active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the final product synthesized .
類似化合物との比較
Similar Compounds
- 4-Chloro-2-fluoro-5-nitrotoluene
- 2-Chloro-4-fluoro-5-nitrophenol
- 2-Chloro-3-fluoro-5-nitropyridine
- 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene
- 2-Fluoro-5-nitrotoluene
- 5-Fluoro-2-nitrotoluene
- 5-Chloro-2-nitrotoluene
Uniqueness
2-Chloro-4-fluoro-5-nitrotoluene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
特性
IUPAC Name |
1-chloro-5-fluoro-2-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVJHZWHPLOEAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435612 | |
| Record name | 2-Chloro-4-fluoro-5-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112108-73-3 | |
| Record name | 2-Chloro-4-fluoro-5-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-fluoro-5-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
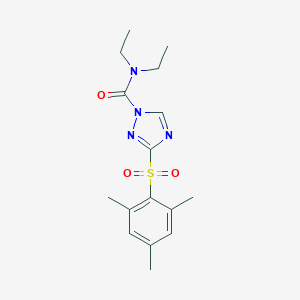

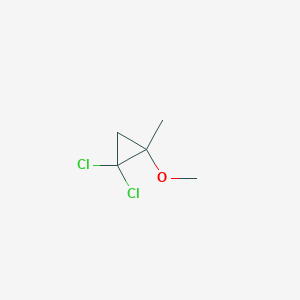
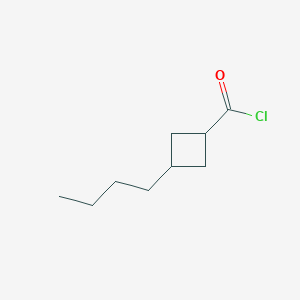
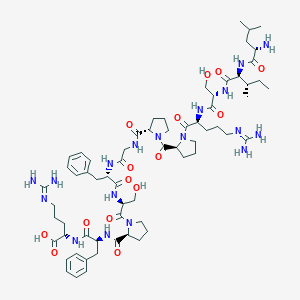
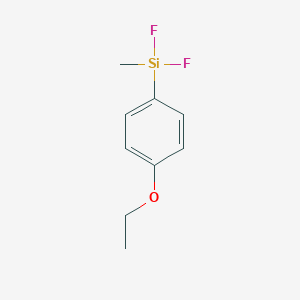

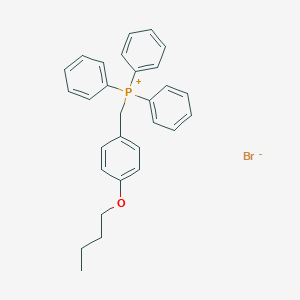
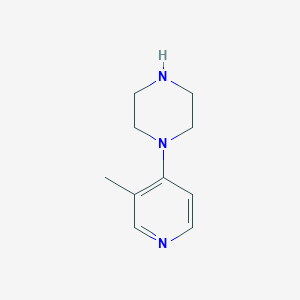
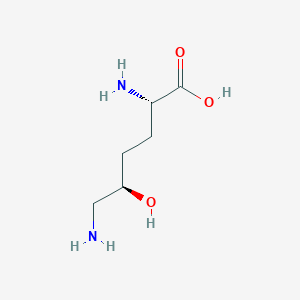
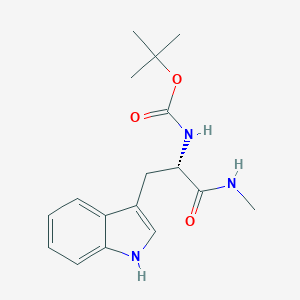

![alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmethyl Ester](/img/structure/B44593.png)
